molecular formula C17H24N4O6S B2760753 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034357-52-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2760753
M. Wt: 412.46
InChI Key: FCVAHVHCXKCOJT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-benzo[1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have been synthesized via a Pd-catalyzed C-N cross-coupling .


Synthesis Analysis

The synthesis of these compounds involves a Pd-catalyzed C-N cross-coupling . This method allows for the creation of a wide variety of compounds with different functional groups, providing a versatile platform for the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the benzo[d][1,3]dioxol-5-yl group and the piperidin-4-yl group are notable .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling . This reaction allows for the formation of the complex structure of the compound .

Future Directions

The future directions for research on this compound include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could lead to the development of new drugs for the treatment of various types of cancer .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S/c1-20(2)28(24,25)21-7-5-12(6-8-21)10-18-16(22)17(23)19-13-3-4-14-15(9-13)27-11-26-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVAHVHCXKCOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

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